molecular formula C18H18N2O3 B5715876 N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5715876
M. Wt: 310.3 g/mol
InChI Key: UPTQRXVIUCKBBP-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BZP, is a synthetic compound that has gained attention due to its potential as a research tool. BZP is a derivative of benzodioxine and is structurally similar to amphetamine. It has been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease and attention-deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to act as a dopamine and serotonin releaser. N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to increase the release of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects
N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have effects on the immune system, including increased cytokine production.

Advantages and Limitations for Lab Experiments

N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages as a research tool, including its ability to increase dopamine and serotonin release in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, there are also limitations to using N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments, including its potential for toxicity and the need for careful dosing.

Future Directions

There are several future directions for N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide research. One area of interest is its potential use as a treatment for neurological disorders, including Parkinson's disease and ADHD. N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential use as a cognitive enhancer. Additionally, there is interest in studying the long-term effects of N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide use on the brain and body.
Conclusion
In conclusion, N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that has gained attention for its potential as a research tool. It has been studied for its effects on the central nervous system and its potential use as a treatment for various neurological disorders. While there are advantages to using N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments, it is important to carefully consider its potential for toxicity and the need for careful dosing. Future research will continue to explore the potential uses and limitations of N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a research tool.

Synthesis Methods

The synthesis of N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 1-phenyl-1-propanone and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrazide. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have effects on the central nervous system, including increased dopamine and serotonin release. N'-(1-phenylpropylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential use as a treatment for neurological disorders, including Parkinson's disease and ADHD.

properties

IUPAC Name

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-14(13-8-4-3-5-9-13)19-20-18(21)17-12-22-15-10-6-7-11-16(15)23-17/h3-11,17H,2,12H2,1H3,(H,20,21)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTQRXVIUCKBBP-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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